

Spectroscopic Profile of 2-Amino-6-bromonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-bromonicotinic acid


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-6-bromonicotinic acid** (CAS No. 1196157-51-3). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

Chemical Name: **2-Amino-6-bromonicotinic acid** Molecular Formula: $C_6H_5BrN_2O_2$ Molecular Weight: 217.02 g/mol Structure:  Chemical Structure of 2-Amino-6-bromonicotinic acid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-6-bromonicotinic acid**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.0	d	1H	H4
~6.8 - 7.0	d	1H	H5
~6.5 - 7.0 (broad)	s	2H	-NH ₂
~12.0 - 13.0 (broad)	s	1H	-COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~168 - 172	C7 (-COOH)
~158 - 162	C2
~148 - 152	C6
~140 - 144	C4
~110 - 114	C5
~108 - 112	C3

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
1700 - 1650	Strong	C=O stretch (carboxylic acid)
1620 - 1580	Medium	N-H bend (amine), C=C stretch (aromatic)
1400 - 1300	Medium	C-N stretch, O-H bend
1250 - 1150	Strong	C-O stretch
~700 - 600	Medium-Strong	C-Br stretch

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)	Ion
217/219	[M+H] ⁺ (presence of Br isotopes)
199/201	[M-H ₂ O+H] ⁺
172/174	[M-COOH+H] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **2-Amino-6-bromonicotinic acid** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 14 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2-Amino-6-bromonicotinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

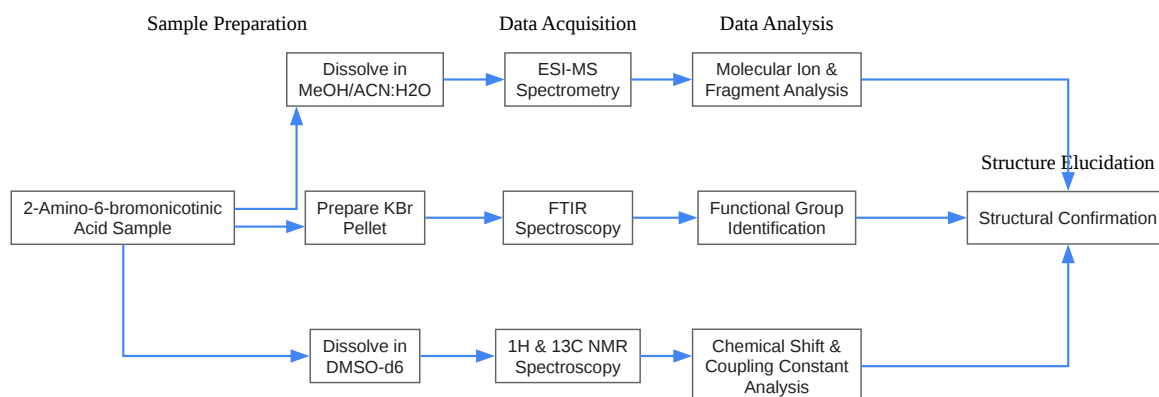
- Prepare a dilute solution of **2-Amino-6-bromonicotinic acid** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- Acidify the solution with a small amount of formic acid to promote protonation for positive ion mode analysis.

Acquisition Parameters:

- Ionization Mode: ESI positive.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N_2): Flow rate appropriate for stable spray.
- Drying Gas (N_2): Temperature and flow rate optimized for desolvation.

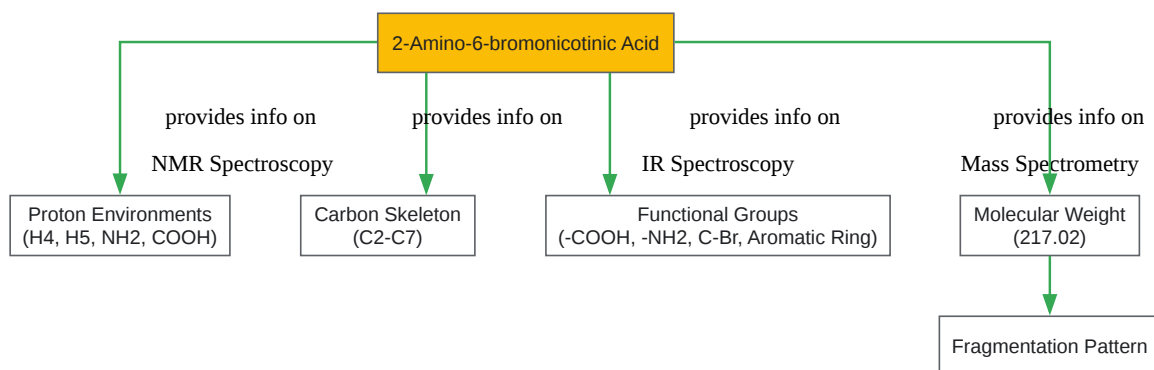
Workflow Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Amino-6-bromonicotinic acid**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Information Derived from Each Spectroscopic Technique.

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